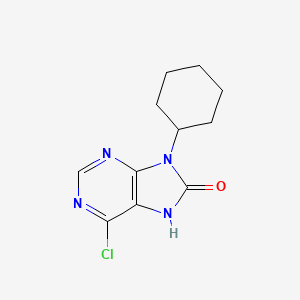

6-chloro-9-cyclohexyl-7H-purin-8(9H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13ClN4O |

|---|---|

Molecular Weight |

252.70 g/mol |

IUPAC Name |

6-chloro-9-cyclohexyl-7H-purin-8-one |

InChI |

InChI=1S/C11H13ClN4O/c12-9-8-10(14-6-13-9)16(11(17)15-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,17) |

InChI Key |

QMTSGKACPYCFSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C(=NC=N3)Cl)NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 9 Cyclohexyl 7h Purin 8 9h One and Analogues

De Novo Synthesis Approaches to the Purine-8(9H)-one Core

De novo synthesis provides a versatile platform for creating the fundamental purine-8(9H)-one skeleton from simpler acyclic or heterocyclic precursors. These methods allow for the systematic introduction of desired functionalities.

Methodologies Employing 2,3-Diaminomaleonitrile (DAMN) as a Precursor

One notable de novo approach utilizes 2,3-diaminomaleonitrile (DAMN), which can be formed from the tetramerization of hydrogen cyanide. thieme-connect.de The isomerization of DAMN, facilitated by heat or light, leads to the formation of an aminoimidazole carbonitrile, a key intermediate in the purine (B94841) synthesis pathway. thieme-connect.de This method is particularly significant in prebiotic chemistry models for the formation of essential biomolecules like adenine (B156593). thieme-connect.de While detailed procedures for the direct synthesis of 6-chloro-9-cyclohexyl-7H-purin-8(9H)-one from DAMN are not extensively documented, the principle of using DAMN as a foundational block for the imidazole (B134444) portion of the purine ring is well-established. thieme-connect.de

Cyclization Reactions from Imidazole and Pyrimidine (B1678525) Derivatives

A predominant strategy for constructing the purine ring system involves the cyclization of appropriately substituted imidazole or pyrimidine derivatives. thieme-connect.denih.gov This approach offers a more controlled and often higher-yielding route compared to building from acyclic precursors.

One common method starts with a substituted pyrimidine, specifically a 4,5-diaminopyrimidine (B145471) derivative. researchgate.netresearchgate.net For instance, the one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes, often facilitated by a catalyst like cellulose (B213188) sulfuric acid, yields 6-chloro-8-substituted-9H-purine derivatives. researchgate.netresearchgate.net This reaction highlights the formation of the imidazole ring onto the existing pyrimidine core.

Alternatively, the synthesis can commence from an imidazole precursor, followed by the annulation of the pyrimidine ring. thieme-connect.denih.gov This pathway mirrors the biosynthetic route of purine synthesis. thieme-connect.de Although less common for the specific target compound, these cyclization strategies provide a flexible toolkit for accessing a wide array of purine analogues.

Modifications of the Traube Synthesis for Purine Ring Formation

The Traube purine synthesis, first introduced in 1900, is a classic and widely applicable method for constructing the purine ring. slideshare.netslideshare.net The traditional Traube synthesis involves the reaction of a 4,5-diaminopyrimidine with a one-carbon unit source, such as formic acid, to form the imidazole portion of the purine. thieme-connect.deslideshare.net

Modifications to this synthesis allow for the introduction of various substituents. For example, using different carboxylic acids or their derivatives can lead to 8-alkylpurines. thieme-connect.de While the direct application of the Traube synthesis to form the 8-oxo functionality in this compound is not explicitly detailed, the fundamental principle of cyclizing a diaminopyrimidine with a carbonyl-containing one-carbon source is relevant. A potential adaptation could involve using a reagent like urea (B33335) or a phosgene (B1210022) equivalent to introduce the C8-carbonyl group. Research has shown the successful use of a phosgene solution for the cyclization to purin-8-ones from a diamino intermediate. nih.gov

Regioselective N-Alkylation Strategies for Purin-8(9H)-one Derivatization

A critical step in the synthesis of this compound is the introduction of the cyclohexyl group at the correct nitrogen atom of the purine ring. The purine nucleus has two potential sites for alkylation, N-7 and N-9, leading to the formation of regioisomers.

Control of N-7 versus N-9 Alkylation Regioselectivity

The alkylation of purines typically yields a mixture of N-7 and N-9 isomers, with the N-9 product often being the major, thermodynamically more stable isomer. nih.govub.eduresearchgate.netacs.org The ratio of these isomers is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, and the solvent used. ub.edu

Researchers have developed various strategies to enhance the regioselectivity towards the desired N-9 isomer. These include:

Classical Alkylation with Alkyl Halides: Using an alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) is a common method. ub.edu The choice of base can be crucial; for instance, tetrabutylammonium (B224687) hydroxide (B78521) has been shown to provide good N-9 selectivity, especially with microwave irradiation to reduce reaction times. ub.edu

Mitsunobu Reaction: This reaction, which uses an alcohol and a combination of triphenylphosphine (B44618) and an azodicarboxylate (like DEAD or DIAD), is often reported to be more N-9 selective than classical alkylation methods. mdpi.com However, it can sometimes be slow and lead to purification challenges. mdpi.com

Pd-catalyzed Allylic Alkylation: This method has also been employed for N-alkylation, providing another avenue to control regioselectivity. mdpi.com

Steric Hindrance: The presence of a bulky substituent at the C-6 position of the purine can sterically hinder the N-7 position, thereby favoring N-9 alkylation. mdpi.com

Use of Silyl Intermediates: A method involving the reaction of N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid like SnCl4 has been developed for direct N-7 regioselective alkylation, but can also be adapted to favor the N-9 isomer under different conditions. nih.govacs.org

The following table summarizes the N-9/N-7 selectivity for the alkylation of 2-amino-6-chloropurine (B14584) with various alkylating agents and conditions.

| Entry | Alkylating Agent | Conditions | N-9/N-7 Ratio |

| 1 | Cyclohexylmethyl bromide | K2CO3, DMF | 4:1 |

| 2 | Cyclohexylmethanol | DIAD, PPh3, THF | 4:1 |

This table is based on data for a similar substrate and illustrates general trends in regioselectivity. mdpi.com

Introduction of the Cyclohexyl Moiety at N-9

The synthesis of 9-cyclohexylpurine derivatives is a key step towards the final target molecule. This is typically achieved by reacting a suitable purine precursor, such as 2-amino-6-chloropurine, with a cyclohexyl-containing electrophile. mdpi.com

The direct alkylation with cyclohexyl bromide in the presence of a base like potassium carbonate (K2CO3) in DMF has been shown to be effective, yielding the desired N-9 cyclohexyl product along with the N-7 isomer. mdpi.com Similarly, the Mitsunobu reaction with cyclohexylmethanol provides an alternative route to the N-9 cyclohexyl derivative. mdpi.com

Once the N-9 cyclohexyl group is in place on a 6-chloropurine (B14466) scaffold, subsequent chemical transformations can be performed to introduce the 8-oxo functionality. One reported method involves the bromination of the C-8 position followed by hydrolysis to yield the 8-oxopurine. mdpi.com Specifically, 2-amino-6-chloro-9-cyclohexylpurine can be brominated at C-8, and subsequent treatment with sodium acetate (B1210297) in acetic acid and acetic anhydride (B1165640) can lead to the formation of 2-amino-6-chloro-9-cyclohexyl-7H-purin-8(9H)-one. mdpi.com

Catalytic and Reagent-Based Approaches in N-Alkylation

The introduction of the cyclohexyl group at the N-9 position of the purine ring is a critical step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions. Both catalytic and reagent-based methods have been developed for the N-alkylation of purines and related heterocyclic systems.

Catalytic methods often employ transition metal catalysts to facilitate the coupling of the purine nitrogen with a cyclohexyl halide or a related electrophile. For instance, palladium-catalyzed N-alkylation reactions have been widely used for the synthesis of N-aryl and N-alkyl purines. researchgate.net These methods offer the advantage of high efficiency and selectivity under relatively mild reaction conditions. Another approach involves the use of Lewis acids like tin(IV) chloride (SnCl4) as a catalyst for the regioselective N7-tert-alkylation of 6-substituted purines, which could potentially be adapted for N9-cyclohexylation. nih.gov

Reagent-based approaches typically involve the use of a base to deprotonate the purine nitrogen, followed by reaction with a cyclohexylating agent. Direct alkylation of purine derivatives with alkyl halides under basic conditions often leads to a mixture of N7 and N9 isomers. nih.gov However, the thermodynamically more stable N9 regioisomer usually predominates. nih.gov The choice of base and solvent can significantly influence the regioselectivity and yield of the N-alkylation reaction. For instance, the use of N,N-diisopropylethylamine (DIPEA) in n-butanol at elevated temperatures has been employed for the nucleophilic substitution of the C6 chlorine atom with various amines, a reaction principle that can be extended to N-alkylation. nih.gov

Strategies for Introducing and Transforming the 8-Oxo Group

The 8-oxo functional group is a key structural feature of the target molecule. There are several strategies for its introduction into the purine scaffold. One common method involves the direct oxidation of a suitable purine precursor at the C-8 position. For example, 8-oxopurines can be formed from the reaction of 8-nitropurines with peroxynitrite. nih.gov This reaction proceeds through the initial conversion of the 8-nitropurine to the 8-oxopurine, which can then be further oxidized. nih.gov

Another strategy involves the construction of the purine ring from a pyrimidine precursor that already contains the necessary functionality for forming the 8-oxo group. The de novo synthesis of purines often starts from substituted pyrimidines. microbenotes.com For instance, a divergent synthesis of pyrimidine and 8-oxo-purine nucleotides has been developed from a common prebiotic precursor, highlighting the generational relationship between these two classes of heterocycles. exlibrisgroup.com This suggests that 8-oxo-purine ribonucleotides may have been important in early nucleic acids. exlibrisgroup.com

Furthermore, formamidopyrimidine derivatives can serve as precursors to 8-oxopurines. acs.org These lesions are formed in competition with 8-oxopurines under conditions of oxidative stress. acs.org The chemical synthesis of oligonucleotides containing formamidopyrimidine lesions has been developed, which involves the postsynthetic reduction of a nitro group and subsequent formylation. acs.org

Halogenation and Functionalization at the C-6 Position

The chlorine atom at the C-6 position of the purine ring is a versatile handle for further chemical modifications. The introduction and subsequent transformation of this halogen are crucial steps in the synthesis of a wide array of purine analogues.

Reactivity Profile of the C-6 Halogen Atom

The C-6 position of the purine ring is susceptible to nucleophilic attack, and the chlorine atom at this position acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov The reactivity of 6-halopurines in these reactions has been studied extensively. The order of reactivity for different halogens can vary depending on the nucleophile and reaction conditions. For example, with butylamine (B146782) in acetonitrile, the displacement reactivity order is F > Br > Cl > I. nih.gov However, with a weakly basic arylamine like aniline, the order can be I > Br > Cl > F, and the reaction may be autocatalytic. nih.gov The addition of an acid catalyst like trifluoroacetic acid (TFA) can eliminate the induction period and alter the reactivity order to F > I > Br > Cl. nih.gov The major site of protonation in these reactions is often the N7 position of the purine ring. nih.gov

Nucleophilic Displacement Reactions at C-6 for Derivatization

The C-6 chloro group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This is a cornerstone of purine chemistry, enabling the synthesis of a vast number of derivatives. Nucleophiles such as amines, alcohols, and thiols can be used to displace the chlorine atom. nih.govrsc.org

Microwave-assisted synthesis has emerged as an efficient and environmentally friendly method for the C6-functionalization of 6-chloropurine nucleosides. rsc.org This technique allows for rapid reactions with various mild nucleophiles under solvent-free conditions, often resulting in good to high yields. rsc.org For instance, the reaction of 6-chloropurines with phenols can be effectively carried out using microwave irradiation. researchgate.net Similarly, amination of 6-chloropurine derivatives can be achieved through nucleophilic aromatic substitution under microwave irradiation, providing access to a range of 6-substituted aminopurines. researchgate.net

Advanced and Efficient Synthetic Protocols

One-Pot and Multicomponent Reaction Systems

One-pot syntheses of highly functionalized purines have been developed using methods like the Traube synthesis adapted to Vilsmeier-type reagents. acs.org This metal-free and scalable method allows for the synthesis of diversely substituted purines in good to high yields. acs.org The reaction proceeds through the formation of an amidine group followed by cyclization, all in a single pot without the need for intermediate purification. acs.org

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules like purines from simple starting materials in a single step. researchgate.netresearchgate.net These reactions are highly atom-economical and can generate significant molecular diversity. mdpi.com For example, a three-component reaction system has been discovered that allows for the divergent synthesis of purines and pyrimidines. figshare.comacs.org One-pot condensation of 6-chloropyrimidine-4,5-diamine with various aldehydes using a reusable catalyst like cellulose sulfuric acid provides an efficient and environmentally friendly route to 6-chloro-8-substituted-9H-purines. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering substantial benefits over conventional heating methods. This technique utilizes the ability of certain molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. For the synthesis of purine analogues, including derivatives of this compound, microwave irradiation has been shown to dramatically reduce reaction times, increase product yields, and often result in cleaner reaction profiles with fewer byproducts. researchgate.netnih.gov

The application of microwave energy is particularly effective for reactions like the nucleophilic substitution at the C6 position of a purine core, a key step in the synthesis of many bioactive derivatives. For instance, the amination of 6-chloropurine derivatives with various amines, a reaction central to creating diverse purine libraries, proceeds smoothly and efficiently under microwave irradiation. researchgate.netscielo.br Research has demonstrated that these reactions can be carried out in environmentally benign solvents like water, aligning with the principles of "green chemistry". scielo.brrsc.org

In a typical microwave-assisted procedure, a 6-chloropurine precursor is reacted with a desired amine in a sealed vessel placed within a microwave reactor. The mixture is irradiated for a short period, often just a few minutes, at a specific temperature. nih.govresearchgate.net This rapid heating leads to a significant rate enhancement compared to traditional methods that might require several hours or even days of heating. nih.govresearchgate.net For example, the synthesis of various 6-substituted aminopurine analogs from 6-chloropurine derivatives has been successfully achieved in water, with excellent yields obtained in a fraction of the time required by conventional heating. researchgate.net

The table below summarizes findings from a study on the microwave-assisted amination of 6-chloropurine with different amines, illustrating the efficiency of this method.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 6-Substituted Aminopurines

| Reactant 1 (Purine) | Reactant 2 (Amine) | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-chloropurine | Aniline | Microwave | 10 min | 95% | researchgate.net |

| 6-chloropurine | Aniline | Conventional | 4 h | 82% | researchgate.net |

| 6-chloropurine | Cyclohexylamine | Microwave | 15 min | 92% | researchgate.net |

| 6-chloropurine | Cyclohexylamine | Conventional | 8 h | 75% | researchgate.net |

This efficiency makes microwave-assisted synthesis a highly attractive methodology for the rapid generation of purine derivatives for screening and lead optimization in drug discovery. nih.gov

Combinatorial and Parallel Synthesis Methodologies

The purine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. nih.gov To explore the vast chemical space around this core, combinatorial and parallel synthesis techniques are employed to create large, diverse libraries of analogues. nih.govacs.org These high-throughput methods allow for the systematic modification of the purine ring at multiple positions, including the C6, N9, C2, and C8 positions. nih.gov

Parallel synthesis, a common strategy, involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, such as in a multi-well plate. nih.govimperial.ac.uk This approach ensures that the identity of each compound is known by its location, avoiding the complex deconvolution processes required for "mix-and-split" library methods. imperial.ac.uk

One effective strategy for building purine libraries is through a solution-phase parallel approach that utilizes a versatile intermediate. For example, a 216-member library of 2,6,8,9-tetrasubstituted purines was constructed starting from 4,6-dichloro-2-methyl-5-nitropyrimidine. nih.gov This process involved a sequence of reactions:

Sequential Substitution: The chlorine atoms on the pyrimidine ring were sequentially replaced with primary amines and a sulfur-containing group. nih.gov

Reduction and Cyclization: The nitro group was reduced to an amine, and the resulting diaminopyrimidine was cyclized to form the purine imidazole ring, incorporating a substituent at the C8 position. nih.gov

Final Diversification: The sulfur group at the C6 position was oxidized to a sulfone, which was then displaced by a variety of primary or secondary amines to generate the final library of compounds. nih.gov

This multi-step process allows for the introduction of diversity at four different points on the purine scaffold, leading to a comprehensive library of analogues. nih.govacs.org Another approach reported the parallel synthesis of a 181-member library of purine and other heterocyclic acetamide (B32628) analogues using an automated reagent-dispensing platform and 24-well reaction blocks. nih.govacs.org

Table 2: Example of a Diversified Purine Library via Parallel Synthesis

| Scaffold | R1 Group (at C2) | R2 Group (at C6) | R3 Group (at C8) | R4 Group (at N9) | Number of Compounds | Reference |

|---|---|---|---|---|---|---|

| Purine | -CH3 | Various Amines | Various Substituents | Various Alkyl/Aryl Groups | 216 | nih.gov |

| Purine Acetamide | N/A | -NH-CH2-CO- | N/A | Various Substituents | 181 | nih.govacs.org |

These combinatorial and parallel synthesis methodologies are indispensable for generating the molecular diversity needed for high-throughput screening campaigns, accelerating the discovery of novel purine-based compounds with potential therapeutic applications. nih.gov

Chemical Transformations and Reactivity of the 6 Chloro 9 Cyclohexyl 7h Purin 8 9h One Framework

Functional Group Modifications of the Imidazole (B134444) Ring System

The imidazole portion of the purine (B94841) core, which includes the N-7 and C-8 positions in the specified compound, is a key site for chemical alterations. The imidazole ring is an aromatic, five-membered ring system containing two nitrogen atoms. longdom.org This structure is a constituent of the larger purine nucleus. longdom.org

Alkylation at the N-7 position is a significant modification. While direct alkylation of purines can often lead to a mixture of N-7 and N-9 isomers, specific methods have been developed to achieve regioselectivity. For instance, a method for direct N-7 regioselective tert-alkylation of 6-substituted purines has been developed using a tert-alkyl halide with SnCl₄ as a catalyst on N-trimethylsilylated purines. nih.gov The stability of substituents at the N-7 position is crucial for subsequent transformations, allowing for the synthesis of new 6,7-disubstituted purine derivatives. acs.org

In some reactions, the imidazole ring itself can undergo reduction. For example, the reduction of an N-7 substituted purine with LiAl(OtBu)₃ led to the reduction of the purine ring to a more flexible dihydropurine, converting the C-8 carbon from sp² to sp³ hybridization. nih.gov This over-reduction was speculated to occur to release the strain energy associated with the N-7 alkylation that forces the C-6 chlorine toward the substituent. nih.gov

Transformations and Derivatizations of the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 6-chloro-9-cyclohexyl-7H-purin-8(9H)-one features a highly reactive chlorine atom at the C-6 position, which serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This position is a primary site for introducing molecular diversity.

The C-6 chloro group can be readily displaced by a variety of nucleophiles. Studies on related 7-(tert-butyl)-6-chloro-7H-purine have demonstrated successful substitutions with:

O-nucleophiles (e.g., methoxide)

S-nucleophiles (e.g., thiophenol)

N-nucleophiles (e.g., various amines)

C-nucleophiles (via Suzuki and Sonogashira cross-coupling reactions) acs.org

In the context of 2,7,9-trisubstituted purin-8-ones, the substitution of a chlorine atom at a purine ring position with various amines has been effectively carried out using N,N-diisopropylethylamine in butanol. imtm.cz

Beyond the C-6 position, other sites on the pyrimidine ring, such as C-2, can also be functionalized. For instance, the Buchwald-Hartwig amination has been employed to substitute a chlorine atom at the C-2 position with an amine, using a palladium precatalyst (XPhos Pd G2) under microwave irradiation. imtm.cz This demonstrates that even positions not activated by the 8-oxo group can undergo sophisticated cross-coupling reactions.

Table 1: Examples of Nucleophilic Substitution Reactions on the 6-Chloro-Purine Scaffold

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C-6 | Nucleophilic Aromatic Substitution | Amines, N,N-diisopropylethylamine, butanol | Amino group | imtm.cz |

| C-6 | Suzuki Coupling | Aryl boronic acid, Pd catalyst | Aryl group | acs.org |

| C-6 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group | acs.org |

| C-2 | Buchwald-Hartwig Amination | Piperazineaniline, XPhos Pd G2, microwave | Substituted amino group | imtm.cz |

Specific Reactions and Substitutions at the C-8 Position

The C-8 position in the target molecule is part of a lactam system (an oxo group). This functionality can be the target of specific chemical transformations. While the synthesis of 6-chloro-8-substituted-9H-purines can be achieved through one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes, modifications of the existing C-8 oxo group are also possible. researchgate.net

One notable transformation is the conversion of the C-8 oxo group into a trifluoromethyl (CF₃) group. In a study on related purin-8-ones, the substitution of the oxo group at position 8 dramatically improved inhibitory activities against certain kinases. imtm.cz This highlights a key derivatization strategy for modulating the electronic properties and biological profile of the purine core.

Furthermore, as mentioned previously, the C-8 position can be involved in reduction reactions. The reduction of a related N-7 substituted purine resulted in the conversion of the C-8 position to an sp³-hybridized center, forming a dihydropurine. nih.gov

Table 2: Chemical Reactions at the C-8 Position of the Purin-8-one Core

| Initial Group | Reaction Type | Resulting Group/State | Significance | Reference |

|---|---|---|---|---|

| Oxo (=O) | Substitution | Trifluoromethyl (-CF₃) | Modulates biological activity | imtm.cz |

| Carbonyl (sp²) | Reduction | Methylene (sp³) | Forms a flexible dihydropurine ring | nih.gov |

Tautomerism and Isomeric Equilibria within the 7H-purin-8(9H)-one System

The purine ring system is known for its potential for tautomerism, where a hydrogen atom can migrate between different nitrogen atoms. The compound name this compound specifies the N-7 proton tautomer. However, the existence of an isomeric N-9 proton tautomer is possible, leading to an equilibrium. This phenomenon becomes evident in non-symmetrically substituted imidazoles. nih.gov

The regioselectivity of N-alkylation reactions often reflects the relative stability and accessibility of the different nitrogen atoms in the tautomeric forms. The competition between N-7 and N-9 alkylation is a well-studied area in purine chemistry. nih.govacs.org The differentiation between N-7 and N-9 isomers is critical and can be reliably achieved using NMR spectroscopy.

A key diagnostic tool is the chemical shift of the C-5 carbon atom.

For N-9-alkylated 6-chloropurine (B14466) derivatives, the C-5 chemical shift is approximately 132 ppm . nih.gov

For N-7-alkylated 6-chloropurine isomers, the C-5 chemical shift is more shielded, appearing at a lower value of approximately 123 ppm . nih.gov

Another method involves comparing the relative difference (Δδ) between the chemical shifts of the C-5 and C-8 carbons. For N-7 isomers, this difference is significantly larger than for the corresponding N-9 isomers. For example, a prepared N-7 isomer of 6-chloropurine showed a Δδ of 27, while the N-9 isomer had a Δδ of only 13. nih.gov These spectroscopic rules are invaluable for characterizing the specific isomeric form of molecules within the 7H-purin-8(9H)-one system.

Structure Activity Relationship Sar and Structural Optimization Studies

Impact of the N-9 Cyclohexyl Substituent on Biological Activity

The substituent at the N-9 position of the purine (B94841) ring is a key determinant of binding affinity and selectivity for many kinases. The introduction of cyclic alkyl groups, such as cyclopentyl or cyclohexyl, is a common strategy in the design of kinase inhibitors. nih.govnih.gov Studies on a series of 2,7,9-trisubstituted 8-oxopurines as inhibitors of FMS-like tyrosine kinase 3 (FLT3) have demonstrated the impact of the N-9 substituent's size and nature. nih.govimtm.cz

| Compound ID | N-7 Substituent | N-9 Substituent | FLT3 IC₅₀ (nM) |

|---|---|---|---|

| 15a | Isopropyl | Cyclopentyl | 30 |

| 15b | Isopropyl | Cyclohexyl | 40 |

| 15c | Isopropyl | 4-Methylcyclohexyl | 70 |

| 15d | Isopropyl | Cycloheptyl | 50 |

Role of the C-6 Halogen Atom in Modulating Molecular and Cellular Effects

The chlorine atom at the C-6 position of the purine ring is a critical feature that significantly influences the compound's biological and chemical properties. From a synthetic standpoint, the C-6 chloro group serves as an excellent leaving group, enabling nucleophilic aromatic substitution reactions. nih.gov This allows for the straightforward introduction of various substituents, such as arylpiperazine groups, to generate diverse libraries of compounds for screening. researchgate.net

Influence of Substituents at Other Positions (e.g., C-2, C-7) on Activity Profiles

Substituents at other positions on the purine core, particularly C-2 and N-7, are vital for modulating the activity and selectivity of these inhibitors. nih.gov Research on 2,7,9-trisubstituted 8-oxopurines revealed that substituents at the N-7 and N-9 positions can modulate the activity between different kinases, such as CDK4 and FLT3. nih.govimtm.cz

A key finding was that introducing a small alkyl group, specifically an isopropyl group, at the N-7 position dramatically increased the selectivity of the compound for FLT3 kinase over cyclin-dependent kinases (CDKs). nih.govimtm.cz This selectivity is attributed to the isopropyl group making extensive hydrophobic interactions with key residues in the FLT3 binding pocket, including the "gatekeeper" residue Phe691. imtm.cz Comparing compounds with an N-7 methyl group versus an N-7 isopropyl group showed a marked contribution to FLT3 selectivity for the latter. nih.gov

The C-2 position is also a critical site for modification. Introducing bulky substituents at the C-2 position is often unfavorable for cytotoxic activity in some purine series. researchgate.net However, in the 8-oxopurine series of FLT3 inhibitors, a ((4-(piperazin-1-yl)phenyl)amino) group at the C-2 position was found to be optimal, forming crucial hydrogen bonds with the hinge region of the kinase (Cys694). imtm.cz

| Compound Pair | N-7 Substituent | N-9 Substituent | FLT3 IC₅₀ (nM) | CDK2/E IC₅₀ (nM) | Selectivity (CDK2/FLT3) |

|---|---|---|---|---|---|

| 14d | Methyl | Cyclopentyl | 190 | 120 | 0.6 |

| 15a | Isopropyl | Cyclopentyl | 30 | >10000 | >333 |

| 14e | Methyl | Cyclohexyl | 220 | 130 | 0.6 |

| 15b | Isopropyl | Cyclohexyl | 40 | >10000 | >250 |

Stereochemical Considerations and Enantiomeric Activity Differentiation

Stereochemistry plays a significant role in the biological activity of purine derivatives, as enzymes and receptors are chiral environments. For the 9-cyclohexyl substituent, the introduction of a methyl group at the 4-position creates cis and trans diastereomers, which can exhibit different biological activities. In the development of FLT3 inhibitors, the racemic trans-4-methylcyclohexyl derivative was synthesized and tested, showing high potency (IC₅₀ = 70 nM). nih.gov While the activities of the individual enantiomers were not reported in this specific study, it is a well-established principle in medicinal chemistry that enantiomers can have different potencies and metabolic profiles. The specific orientation of the methyl group can influence how the entire cyclohexyl moiety fits into the hydrophobic binding pocket. nih.govimtm.cz

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. rutgers.edu For purine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for anticancer activity. researchgate.netnih.govfrontiersin.org

A 3D-QSAR study on a series of 2,6,9-trisubstituted purines revealed that steric properties had a more significant influence on cytotoxicity than electronic properties, contributing about 70% to the model. researchgate.net The CoMFA steric contour maps indicated that bulky substituents at certain positions of an arylpiperazinyl group at C-6 were favorable for activity, whereas bulky groups at the C-2 position were detrimental. researchgate.net These models provide a predictive framework for designing new analogs. For instance, the models can generate contour maps that show regions where steric bulk or specific electrostatic charges (positive or negative) would likely increase or decrease biological activity, guiding the synthesis of more potent compounds. frontiersin.org

Molecular and Cellular Mechanisms of Action

Elucidation of Purinergic Signaling Pathway Modulation

Purinergic signaling, a crucial cell communication pathway, is mediated by extracellular nucleotides and nucleosides such as adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine. nih.govnih.gov These molecules activate purinergic receptors, which are categorized into P1 and P2 receptors. nih.gov The activation of these receptors can influence a variety of cellular processes, including inflammation and immune responses. nih.gov

While direct modulation of the purinergic signaling pathway by 6-chloro-9-cyclohexyl-7H-purin-8(9H)-one is not extensively detailed in the available literature, the purine (B94841) scaffold of the compound suggests a potential for such interactions. Purine derivatives are known to interact with components of the purinergic system. For instance, adenosine, a core purine structure, activates P1 receptors, which generally helps in maintaining redox homeostasis. nih.gov The structural similarity of this compound to endogenous purines indicates a potential to interact with purinergic receptors or enzymes involved in purine metabolism, thereby modulating cellular signaling.

Investigation of Interactions with Endogenous Nucleic Acids and Proteins

The interaction of this compound with endogenous nucleic acids and proteins is a key aspect of its mechanism of action. As a purine analog, it has the potential to interfere with the synthesis and function of DNA and RNA. Furthermore, its inhibitory effects on various enzymes highlight its protein-binding capabilities.

The core structure, a hypoxanthine (B114508) derivative, is a purine base that is integral to nucleic acid structures. drugbank.com This suggests that the compound could potentially be incorporated into DNA or RNA, or interfere with the enzymes that process these macromolecules.

Enzyme Inhibition Mechanisms and Specificity

Kinase Inhibition Profiles (e.g., FLT3, CDK, PI3K delta pathways)

Research has demonstrated that purine-based compounds can be potent inhibitors of various kinases, which are crucial for cell signaling and proliferation. imtm.cznih.gov

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can drive the proliferation of cancer cells, particularly in acute myeloid leukemia (AML). imtm.czhaematologica.org Purine-based inhibitors have been developed to target FLT3. For instance, 2,7,9-trisubstituted 8-oxopurines have been identified as FLT3 inhibitors. imtm.cz While direct data on this compound is limited, related purine compounds have shown potent inhibition of FLT3 kinase. imtm.cz Dual inhibitors targeting both FLT3 and other kinases like CDK9 are also being explored as a therapeutic strategy. nih.gov

CDK Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. nih.gov Some purine derivatives have been shown to inhibit CDKs. For example, compounds with a similar 8-oxopurine core have demonstrated inhibitory activity against CDK4. imtm.cz The substituents on the purine ring play a crucial role in determining the selectivity and potency of kinase inhibition. imtm.cz

PI3K Delta Pathway: While specific inhibition of the PI3K delta pathway by this compound is not explicitly documented, the broader class of purine analogs has been investigated for activity against various PI3K isoforms.

The table below summarizes the kinase inhibition profiles of related purine compounds.

| Kinase Target | Compound Class | Observed Effect | Reference |

| FLT3 | 2,7,9-trisubstituted 8-oxopurines | Inhibition of autophosphorylation | imtm.cz |

| CDK4 | 2,7,9-trisubstituted 8-oxopurines | Potent inhibition | imtm.cz |

| CDK9 | - | Co-inhibition with FLT3 | nih.gov |

DNA Glycosylase Inhibition (e.g., OGG1, NTH1)

DNA glycosylases are essential enzymes in the base excision repair (BER) pathway, which removes damaged bases from DNA. nih.gov

OGG1 Inhibition: 8-oxoguanine DNA glycosylase-1 (OGG1) is a key enzyme that excises the mutagenic lesion 8-oxoguanine (8-oxoG) from DNA. nih.gov Inhibition of OGG1 is being explored as a potential anticancer strategy. nih.gov Studies have identified purine-based inhibitors of OGG1. nih.gov These inhibitors are often highly selective for OGG1 over other DNA glycosylases like NTH1. nih.gov While direct inhibition by this compound hasn't been specified, its purine structure makes it a candidate for such activity.

NTH1 Inhibition: Nth-like DNA glycosylase 1 (NTH1) is another important enzyme in the BER pathway. The selectivity of purine-based inhibitors is a critical factor, with some showing promiscuous inhibition of multiple DNA glycosylases, while others are highly specific. nih.gov

Inhibition of Other Key Enzymatic Systems (e.g., DprE1)

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vital enzyme for the synthesis of the mycobacterial cell wall, making it a prime target for anti-tuberculosis drugs. nih.govsci-hub.stnih.govmdpi.com Various classes of DprE1 inhibitors have been discovered, including benzothiazinones. nih.govmdpi.com While this compound is not a benzothiazinone, the search for novel DprE1 inhibitors with different chemical scaffolds is an active area of research. nih.gov

Perturbations of Cellular Processes and Signaling Pathways

The inhibition of key enzymes by this compound and related compounds leads to significant disruptions in cellular processes and signaling pathways.

Cell Cycle Arrest and Apoptosis: By inhibiting CDKs, purine-based compounds can halt the cell cycle, preventing cell proliferation. Inhibition of survival kinases like FLT3 can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Disruption of DNA Repair: The inhibition of DNA glycosylases like OGG1 can lead to an accumulation of DNA damage, which can be cytotoxic to cancer cells, especially when combined with DNA-damaging agents. nih.gov

Impairment of Mycobacterial Cell Wall Synthesis: Inhibition of DprE1 disrupts the production of essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death. nih.govsci-hub.st

Modulation of Cell Cycle Progression

No published data is available to describe the effects of this compound on cell cycle progression in any cellular model. Therefore, it is not possible to determine if this compound induces cell cycle arrest at any phase (G1, S, G2, or M) or to present any quantitative data from techniques like flow cytometry.

Induction of Apoptosis in Cellular Models

There is no scientific literature detailing whether this compound can induce apoptosis. As a result, there is no information on the activation of apoptotic pathways, such as the intrinsic or extrinsic pathways, or any data from apoptosis assays (e.g., Annexin V/PI staining, caspase activation) to present.

Inhibition of Cell Proliferation and Colony Formation

Specific data on the inhibitory effects of this compound on cell proliferation or the ability of single cells to form colonies is not available. Therefore, no IC50 values for cell viability or quantitative results from colony formation assays can be provided.

Effects on Cellular Migration

The impact of this compound on the migratory capacity of cells has not been reported in the scientific literature. Consequently, there are no findings from wound healing assays or transwell migration assays to discuss.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and conformational landscape of 6-chloro-9-cyclohexyl-7H-purin-8(9H)-one. These studies reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential surface.

Molecular Docking Studies and Ligand-Receptor Interaction Prediction

Molecular docking simulations have been employed to predict how this compound might bind to various protein targets. These studies are crucial in structure-based drug design, offering predictions of the preferred binding poses and the strength of the interaction, often expressed as a docking score or binding energy. For instance, docking studies of similar purine (B94841) derivatives have been conducted to evaluate their potential as kinase inhibitors. nih.govimtm.cz In these simulations, the compound is placed into the binding site of a target protein, and its interactions with key amino acid residues are analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds, with the chlorine atom at the 6-position of the purine ring potentially playing a significant role.

Free-Energy Perturbation (FEP) Methods for Predicting Binding Affinities

Free-energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a target receptor. While computationally intensive, FEP methods can provide highly accurate predictions that are invaluable for lead optimization in drug discovery. This technique involves computationally "mutating" one ligand into another within the binding site and in solution to calculate the free energy difference of binding.

Predictions of Spectroscopic Properties and Solvatochromic Behavior

Computational methods are also used to predict the spectroscopic properties of this compound, such as its NMR and UV-Vis spectra. These theoretical predictions can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound.

Biological Activity Profiles and Research Applications General

Research into Antiviral Activity and Mechanisms

While research into the direct antiviral properties of 6-chloro-9-cyclohexyl-7H-purin-8(9H)-one is not extensively detailed in the public domain, its structural class, the purine (B94841) analogs, are well-known for their significant roles in antiviral therapies. Many established antiviral drugs are nucleoside or nucleotide analogs that function by inhibiting viral polymerases or by being incorporated into the growing viral DNA or RNA chain, leading to termination. The specific antiviral mechanisms of this compound remain a subject for further dedicated research.

Investigation of Antitumor and Antiproliferative Effects

The antitumor and antiproliferative activities of this compound and related compounds have been a more prominent area of study. As purine analogs, these compounds can interfere with the synthesis of nucleic acids, which is a critical process for rapidly dividing cancer cells.

One area of significant interest is the compound's role as a ligand for the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with various cellular processes, including xenobiotic metabolism, cell cycle control, and apoptosis. Dysregulation of the AhR signaling pathway has been implicated in the development and progression of certain cancers.

Studies have shown that this compound can act as an antagonist of the AhR. By blocking the binding of endogenous or exogenous ligands that might promote tumor growth, this compound has the potential to exert an antiproliferative effect. The antagonism of AhR by purine derivatives represents a promising strategy for cancer therapy.

The antiproliferative effects of this compound are often evaluated in vitro using various cancer cell lines. These studies typically measure the concentration of the compound required to inhibit cell growth by 50% (IC50). The data from such experiments help to quantify the compound's potency and selectivity against different types of cancer cells.

| Research Area | Key Findings | Mechanism of Action |

| Antitumor Effects | Potential to inhibit the growth of cancer cells. | Antagonism of the aryl hydrocarbon receptor (AhR). |

| Antiproliferative Effects | Demonstrates dose-dependent inhibition of cancer cell proliferation in vitro. | Interference with nucleic acid synthesis and cell cycle regulation. |

Exploration of Antimicrobial and Antitubercular Potential

The investigation into the antimicrobial and antitubercular properties of this compound is an emerging field of research. Purine analogs have been explored for their potential to inhibit the growth of various microorganisms by targeting essential metabolic pathways that are unique to the pathogen.

While specific data on the broad-spectrum antimicrobial activity of this particular compound is limited, the general class of purine derivatives has shown promise. The rationale behind this exploration lies in the fundamental role of purines in microbial life. By introducing a molecule that mimics natural purines, it is possible to disrupt critical processes such as DNA replication, RNA synthesis, and energy metabolism in bacteria and fungi.

In the context of antitubercular research, the need for new therapeutic agents is critical due to the rise of drug-resistant strains of Mycobacterium tuberculosis. The exploration of novel chemical scaffolds, such as that of this compound, is a vital component of the drug discovery pipeline. The potential mechanisms of action could involve the inhibition of specific mycobacterial enzymes that are involved in purine biosynthesis or salvage pathways.

Studies on Immunomodulatory Activities

The immunomodulatory activities of this compound are closely linked to its interaction with the aryl hydrocarbon receptor (AhR). The AhR is now recognized as a key regulator of the immune system, influencing the differentiation and function of various immune cells, including T cells, B cells, and dendritic cells.

By acting as an AhR antagonist, this compound can modulate immune responses. For instance, the activation of AhR by certain ligands can lead to the suppression of immune responses, which can be detrimental in the context of cancer but potentially beneficial in autoimmune diseases. Conversely, blocking AhR signaling with an antagonist could enhance anti-tumor immunity.

Research in this area often involves studying the effects of the compound on cytokine production, immune cell proliferation, and the expression of cell surface markers. These studies provide insights into how the compound might be used to either boost or dampen immune responses in different therapeutic contexts.

| Activity | Mechanism | Potential Application |

| Immunomodulation | Aryl hydrocarbon receptor (AhR) antagonism. | Enhancement of anti-tumor immunity or treatment of autoimmune disorders. |

Applications as Molecular Probes in Biochemical Systems

Beyond its potential therapeutic applications, this compound serves as a valuable molecular probe for studying biochemical systems. Its specific interaction with the aryl hydrocarbon receptor (AhR) makes it a useful tool for elucidating the complex roles of this receptor in health and disease.

As a selective AhR antagonist, this compound can be used in laboratory settings to block AhR signaling and observe the downstream consequences. This allows researchers to dissect the specific pathways and gene networks that are regulated by the AhR. For example, by treating cells or animal models with this compound, scientists can investigate the receptor's involvement in processes such as drug metabolism, toxicology, and immune regulation.

The use of such molecular probes is essential for target validation in drug discovery. By confirming that the inhibition of a specific target (in this case, the AhR) produces a desired biological effect, researchers can gain confidence in the therapeutic potential of developing drugs that act on that target.

Concluding Perspectives and Future Research Trajectories

Emerging Trends and Challenges in Purin-8(9H)-one Derivative Research

Research into purin-8(9H)-one derivatives is characterized by dynamic evolution, driven by both technological advancements and the persistent need for novel therapeutic agents. A significant trend is the expansion of their application beyond traditional uses. Initially recognized for their roles as antimetabolites in cancer and antiviral therapies, these compounds are now being explored for a diverse range of conditions including autoimmune diseases, inflammation, neurodegenerative disorders, and metabolic syndromes. nih.govresearchgate.net

A key emerging trend is the application of artificial intelligence (AI) and machine learning (ML) to accelerate the discovery of new purine (B94841) derivatives and predict their biological activities. numberanalytics.com These computational tools can analyze vast datasets to identify promising lead compounds and optimize their structures for enhanced efficacy and safety. numberanalytics.com Furthermore, there is growing interest in developing purine-based materials for applications in electronics and energy storage, showcasing the versatility of this chemical scaffold beyond medicine. numberanalytics.com

Despite the promising outlook, the field faces several challenges.

Synthetic Complexity : Achieving regioselectivity during the synthesis and modification of the purine core remains a significant hurdle. Direct alkylation, for instance, often yields a mixture of N7 and N9 isomers, complicating purification and characterization. researchgate.net

Drug Resistance : As with many therapeutic agents, the development of resistance by pathogens or cancer cells is a major concern that necessitates the continuous design of new derivatives with novel mechanisms of action.

Bioavailability and Specificity : Poor bioavailability and off-target effects can limit the clinical utility of potent compounds. nih.gov Enhancing the drug-like properties of purine derivatives without compromising their activity is a critical challenge for medicinal chemists. acs.org

Interdisciplinary Collaboration : The complexity of modern drug discovery requires seamless collaboration between chemists, biologists, pharmacologists, and computational scientists to translate basic research into clinical applications. numberanalytics.com

Sustainability : Developing more environmentally friendly and sustainable synthetic methods is an increasing focus for the chemical industry, and purine synthesis is no exception. numberanalytics.com

Opportunities for Novel Therapeutic Target Identification and Validation

The structural similarity of purine derivatives to endogenous molecules like adenine (B156593) and guanine (B1146940) allows them to interact with a wide variety of biological targets, including enzymes, receptors, and nucleic acids. mdpi.com This promiscuity, when properly harnessed, provides a wealth of opportunities for identifying and validating novel therapeutic targets.

Purinergic receptors, classified as P1 (adenosine) and P2 (ATP) receptors, are ubiquitous and modulate numerous physiological processes, making them attractive targets for drug development. nih.gov The design of selective agonists and antagonists for these receptors could lead to new treatments for cardiovascular, inflammatory, and neurological conditions. nih.gov

Recent research has highlighted the potential of purine derivatives to modulate key signaling pathways involved in disease. For example, specific derivatives of 2-amino-7,9-dihydro-8H-purin-8-one have been designed as potent inhibitors of Janus kinase 3 (JAK3), an essential enzyme in the treatment of autoimmune diseases like rheumatoid arthritis. mdpi.com Another study demonstrated that an 8-purine derivative acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, showing promise for the treatment of type 2 diabetes. nih.gov More recently, a novel trisubstituted purine derivative was found to mitigate hypoxic-ischemic brain injury by upregulating key proteins such as Agrin, Zyxin, and Synaptotagmin 5, opening new avenues for neuroprotective therapies. nih.gov

The role of purines in cancer biology is also a fertile ground for research. Alterations in purine metabolism and signaling are known to contribute to tumor growth and progression. nih.gov Targeting enzymes involved in purine biosynthesis or salvage pathways, or developing compounds that selectively induce apoptosis in cancer cells, remains a promising strategy. mdpi.commdpi.com

| Therapeutic Area | Example Target | Potential Indication | Reference |

| Autoimmune Disease | Janus Kinase 3 (JAK3) | Rheumatoid Arthritis | mdpi.com |

| Metabolic Disease | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | nih.gov |

| Neurological Injury | Agrin, Zyxin, Synaptotagmin 5 | Hypoxic-Ischemic Encephalopathy | nih.gov |

| Oncology | Purine Metabolism Enzymes | Various Cancers | nih.gov |

| Inflammation | Adenosine (B11128) Receptors | Inflammatory Disorders | nih.gov |

Advancements in Synthetic and Characterization Methodologies for Purine Derivatives

Progress in the synthesis and characterization of purine derivatives is fundamental to unlocking their therapeutic potential. Modern synthetic chemistry offers an expanding toolkit for the efficient and selective construction of complex purine-based molecules.

Recent advancements in synthetic methodologies include:

Microwave-Assisted Synthesis : This technique significantly reduces reaction times and often improves product yields, as demonstrated in the synthesis of 8-purine derivatives. numberanalytics.comnih.gov

Metal-Catalyzed Cross-Coupling Reactions : Palladium and copper catalysts are extensively used to form C-C and C-N bonds at various positions on the purine ring, allowing for the introduction of diverse substituents. mdpi.com

Multicomponent Reactions : One-pot procedures that combine multiple starting materials to form complex products in a single step offer an efficient route to libraries of purine derivatives. researchgate.netnih.gov

Direct C-H Functionalization : Minisci-type reactions enable the direct introduction of alkyl and other functional groups onto the electron-deficient purine core, providing a powerful tool for late-stage modification of complex molecules. researchgate.net

Diverse Precursors : Modern synthetic routes utilize a variety of starting materials, including substituted pyrimidines, imidazoles, and acyclic precursors, to build the purine ring system. rsc.orgbenthamdirect.com

Characterization techniques have also evolved, providing deeper insights into the structure and function of these molecules. Beyond standard spectroscopic methods like NMR, IR, and mass spectrometry irjms.com, X-ray crystallography is crucial for unambiguously determining the three-dimensional structure of these compounds and their complexes with biological targets. acs.org

Computational methods are increasingly integrated into the characterization workflow. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking can predict the biological activity of newly designed compounds and elucidate their binding modes with target proteins, thereby guiding the design of more potent and selective inhibitors. acs.orgmdpi.com

| Synthetic Method | Description | Advantages | Reference |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. | Faster reaction times, improved yields. | numberanalytics.comnih.gov |

| Metal-Mediated Coupling | Employs catalysts (e.g., Pd, Cu) for C-C and C-N bond formation. | High versatility for introducing diverse functional groups. | mdpi.com |

| Multicomponent Reactions | Combines three or more reactants in a single step. | High efficiency, rapid library generation. | researchgate.netnih.gov |

| Minisci Reaction | A radical-based method for direct C-H functionalization. | Enables late-stage functionalization under mild conditions. | researchgate.net |

The continued synergy between advanced synthetic methods, sophisticated characterization techniques, and computational modeling will undoubtedly propel the field of purin-8(9H)-one derivative research forward, paving the way for the discovery of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-chloro-9-cyclohexyl-7H-purin-8(9H)-one?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters (temperature, solvent polarity, and reagent stoichiometry). For purine derivatives, regioselective substitution at the 6-position is critical. Use continuous flow processes for scalability and reproducibility, as demonstrated for analogous compounds like 6-chloro-8-(trifluoromethyl)-9H-purine, where flow chemistry improved yield and purity . Characterization via -NMR and TLC (e.g., Rf values in ethyl acetate/methanol systems) is essential to confirm product identity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (TLC, HPLC) and spectroscopic methods. -NMR in CDCl or DMSO-d should resolve cyclohexyl proton signals (δ 1.22–2.46 ppm) and aromatic purine protons (δ 8.19–8.23 ppm) to confirm substitution patterns . Mass spectrometry (ESI-MS) can verify molecular weight (CHClNO, calculated MW 264.7). For purity, use differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What experimental strategies mitigate side reactions during functionalization?

- Methodological Answer : Protect reactive sites (e.g., N9-position) with temporary groups like benzyl or tert-butoxycarbonyl (Boc) to prevent unwanted substitutions. For example, in 9-benzyl-6-ethoxy-7-ethylpurin-8-one synthesis, benzyl protection ensured regioselectivity during chlorination . Quench reactive intermediates (e.g., Grignard reagents) under inert conditions to avoid hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

- Methodological Answer : Refine single-crystal X-ray diffraction data using SHELXL, which is robust for small-molecule structures . For visualization, employ Mercury CSD to analyze intermolecular interactions (e.g., hydrogen bonds between Cl and adjacent NH groups) and packing patterns . Compare experimental bond lengths/angles with DFT-optimized geometries to identify strain or electronic effects .

Q. What computational approaches predict binding affinity to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or phosphodiesterases). The chloro and cyclohexyl groups enhance hydrophobic interactions, as seen in 6-chloro-8-(trifluoromethyl)purine derivatives binding to ATP pockets . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (K) .

Q. How should researchers address contradictions in spectroscopic data across studies?

- Methodological Answer : Cross-reference solvent effects (e.g., DMSO vs. CDCl on -NMR shifts) and calibrate instruments with standards. For example, TLC Rf values vary with solvent ratios; ensure consistency in mobile phase composition (e.g., ethyl acetate:methanol = 19:1) . If discrepancies persist, use high-resolution MS or 2D NMR (COSY, HSQC) to resolve ambiguous assignments .

Q. What strategies improve yield in multi-step synthetic routes?

- Methodological Answer : Optimize intermediates via Design of Experiments (DoE). For example, in purine synthesis, varying Lewis acid catalysts (e.g., ZnCl vs. BF-EtO) significantly impacts cyclization efficiency . Use in-situ monitoring (ReactIR) to track reaction progress and identify rate-limiting steps .

Notes

- Avoid abbreviations; use full chemical names and IUPAC conventions.

- For synthesis scalability, prioritize flow chemistry over batch methods .

- Cross-validate computational predictions with experimental assays to address reproducibility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.